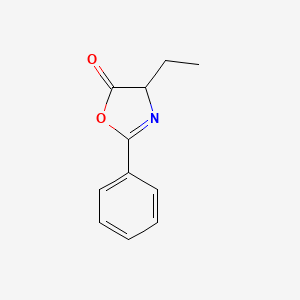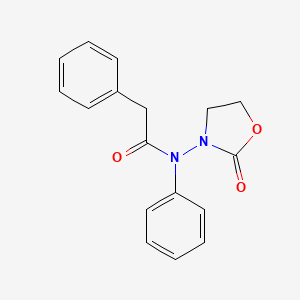
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antibacterial properties. The structure of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide includes an oxazolidinone ring, which is a five-membered ring containing nitrogen, oxygen, and carbon atoms, and a diphenylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide typically involves the formation of the oxazolidinone ring followed by the introduction of the diphenylacetamide group. One common method involves the reaction of an aldehyde with a chiral amino alcohol to form an intermediate, which is then cyclized to form the oxazolidinone ring. The diphenylacetamide group can be introduced through a subsequent acylation reaction.
Industrial Production Methods
In industrial settings, the synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products. Common reagents used in the industrial synthesis include aldehydes, chiral amino alcohols, and acylating agents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and oxazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It is investigated for its potential use in developing new antibiotics.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Sutezolid: A derivative of linezolid with enhanced activity against resistant bacterial strains.
Eperezolid: Similar to linezolid but with different pharmacokinetic properties.
Uniqueness
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its diphenylacetamide moiety may also contribute to its unique interactions with biological targets.
Propriétés
Numéro CAS |
78157-34-3 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-(2-oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide |
InChI |
InChI=1S/C17H16N2O3/c20-16(13-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)18-11-12-22-17(18)21/h1-10H,11-13H2 |
Clé InChI |
XXQRDLOMFDOBPQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


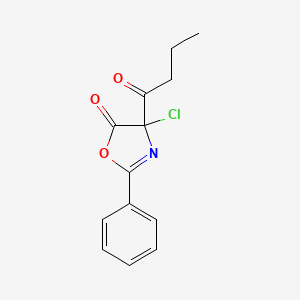
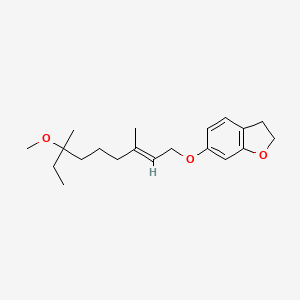

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

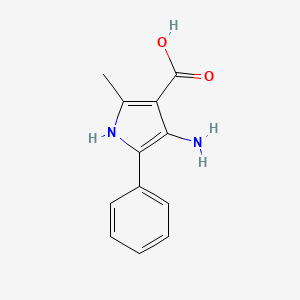
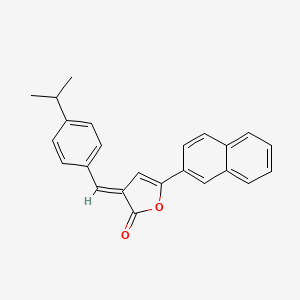

![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)



